molecular formula C14H24N4O3S2 B6954588 N-propan-2-yl-1-sulfamoyl-N-[2-(1,3-thiazol-2-yl)ethyl]piperidine-4-carboxamide

N-propan-2-yl-1-sulfamoyl-N-[2-(1,3-thiazol-2-yl)ethyl]piperidine-4-carboxamide

Cat. No.: B6954588
M. Wt: 360.5 g/mol
InChI Key: ARFPQVOVBIVNED-UHFFFAOYSA-N
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Description

N-propan-2-yl-1-sulfamoyl-N-[2-(1,3-thiazol-2-yl)ethyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a thiazole ring, and a sulfamoyl group

Properties

IUPAC Name

N-propan-2-yl-1-sulfamoyl-N-[2-(1,3-thiazol-2-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3S2/c1-11(2)18(9-5-13-16-6-10-22-13)14(19)12-3-7-17(8-4-12)23(15,20)21/h6,10-12H,3-5,7-9H2,1-2H3,(H2,15,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFPQVOVBIVNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC1=NC=CS1)C(=O)C2CCN(CC2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propan-2-yl-1-sulfamoyl-N-[2-(1,3-thiazol-2-yl)ethyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Thiazole Ring: The thiazole ring is introduced via a condensation reaction with a thioamide and an α-haloketone.

    Attachment of the Sulfamoyl Group: The sulfamoyl group is attached through a sulfonation reaction using sulfamoyl chloride.

    Final Coupling: The final step involves coupling the thiazole and piperidine intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-propan-2-yl-1-sulfamoyl-N-[2-(1,3-thiazol-2-yl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with fewer oxygen functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the sulfamoyl group.

Scientific Research Applications

N-propan-2-yl-1-sulfamoyl-N-[2-(1,3-thiazol-2-yl)ethyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-propan-2-yl-1-sulfamoyl-N-[2-(1,3-thiazol-2-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-propan-2-yl-1-sulfamoyl-N-[2-(1,3-thiazol-2-yl)ethyl]piperidine-4-carboxamide analogs: Compounds with similar structures but different substituents on the piperidine or thiazole rings.

    Thiazole-containing compounds: Other compounds featuring the thiazole ring, such as thiazole-based antibiotics.

    Sulfamoyl-containing compounds: Compounds with the sulfamoyl group, such as sulfonamide antibiotics.

Uniqueness

This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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